2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
Description
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a cyclopropyl group, a furan-2-yl-oxoethyl moiety, and a branched methyl group.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3 |
InChI Key |
UFLXJCSZWABVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative, typically using reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and the amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including thiazolyl hydrazones, acylated furans, and substituted butanamides. Key comparisons are summarized below:
Key Observations :
- Furan-Oxoethyl Motif : The furan-oxoethyl group in the target compound is structurally analogous to hydrazone derivatives in , which exhibit antifungal activity. However, the absence of a thiazole ring in the target compound may reduce potency compared to the thiazolyl hydrazones (MIC = 250 µg/mL vs. fluconazole’s MIC = 2 µg/mL) .
- Cyclopropyl vs. Aryl Substitutions : The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl-substituted analogs (e.g., 4-fluorophenyl in ), which are prone to oxidative metabolism .
Biological Activity
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide, also known as (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 1354008-04-0
The structure includes a cyclopropyl group and a furan ring, which contribute to its unique chemical properties. The presence of an amide functional group indicates its classification as an amide, and its chirality suggests it exists in two enantiomeric forms, with the (S)-enantiomer being particularly relevant for pharmacological studies .
Synthesis
The synthesis of (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxoethyl)-3-methyl-butyramide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity. The unique structure of this compound may allow for selective binding to specific receptors, potentially leading to fewer side effects compared to traditional opioids.
Pharmacological Potential
- Analgesic Development : The compound shows promise in pain management and analgesic development. Its unique structural features may allow it to interact selectively with certain receptors, which could minimize adverse effects commonly associated with opioid analgesics.
- Receptor Binding : The compound's interaction with various receptors is crucial for its biological activity. It may exhibit selective binding properties that can be leveraged for therapeutic purposes.
Comparative Analysis with Similar Compounds
The following table compares (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl)-2-oxoethyl)-3-methyl-butyramide with other structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fentanyl | N-(1-(2-phenylethyl)piperidin-4-yl) | Highly potent opioid analgesic |
| Butyrylfentanyl | N-(1-phenethylpiperidin-4-yl) | Longer duration of action compared to fentanyl |
| 3-Methylfentanyl | N-(1-(2-methylphenethyl)piperidin-4-yl) | Increased lipophilicity enhances receptor affinity |
| 3-Fluorofentanyl | N-(3-fluorophenyl)piperidin derivative | Altered pharmacokinetics due to fluorination |
| (S)-Compound | Cyclopropyl and furan ring | Potential for fewer side effects and unique binding |
The distinct furan ring and cyclopropyl group of (S)-compound may confer unique pharmacological properties not present in other analogs, making it a candidate for further exploration in drug development .
Case Studies and Research Findings
Research on (S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is still emerging. Preliminary studies suggest that its derivatives could be explored for various therapeutic uses based on their biological activity. For instance, the compound's ability to selectively bind to certain receptors may open avenues for developing new analgesics that are less addictive than traditional opioids .
Q & A
Q. What synthetic strategies are recommended for constructing the cyclopropane and furan-2-yl moieties in this compound?
The cyclopropane ring can be synthesized via [2+1] cycloaddition reactions using carbene precursors (e.g., Simmons-Smith conditions) . For the furan-2-yl group, Friedel-Crafts acylation or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the 2-oxoethyl-furan substituent. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent undesired side reactions during amide bond formation .
Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?
Use orthogonal analytical methods:
- HPLC-MS to confirm molecular weight and detect impurities.
- 1H/13C NMR to verify stereochemistry and functional groups (e.g., cyclopropane protons at δ 0.5–1.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- FT-IR to identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
The compound is susceptible to hydrolysis due to its amide and furan-2-yl ketone groups. Store under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction is essential for confirming the cyclopropane ring geometry and amide bond configuration. For example, in related cyclopropane-containing amides, the C–C bond lengths (1.54–1.58 Å) and dihedral angles (e.g., 55–65°) provide definitive stereochemical evidence . Co-crystallization with chiral resolving agents (e.g., binaphthyl phosphate derivatives) may enhance crystal quality .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic (PK) properties?
- Molecular Dynamics (MD) Simulations : Predict membrane permeability using logP values (estimated via ChemAxon or Schrödinger’s QikProp).
- Density Functional Theory (DFT) : Calculate electron distribution to assess reactivity at the furan-2-yl ketone and cyclopropane sites .
- ADMET Prediction : Tools like SwissADME can forecast CYP450 interactions and bioavailability .
Q. How might researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
- Analog Synthesis : Replace the cyclopropane with cyclohexane or furan-2-yl with thiophene to assess steric/electronic effects.
- In Vitro Assays : Screen analogs against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR binding assays. Preliminary data on structurally similar compounds suggest potential antimicrobial or anti-inflammatory activity .
Q. What experimental designs are recommended for resolving contradictory bioactivity data across studies?
- Dose-Response Curves : Use a wide concentration range (nM–μM) to identify non-linear effects.
- Control Experiments : Include known inhibitors/agonists (e.g., SCH-527123 for CXCR2 antagonism) to validate assay conditions .
- Meta-Analysis : Cross-reference bioactivity data with PubChem BioAssay entries to identify trends in cytotoxicity or receptor selectivity .
Methodological Notes
- Stereochemical Challenges : The cyclopropane and tertiary amide groups may introduce racemization during synthesis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for enantiomeric resolution .
- Data Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) meticulously, as minor variations can alter yields by >20% in cyclopropane syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
